molecular formula C13H17N3O4 B15199302 Methyl 3-(4-methylpiperazin-1-yl)-4-nitrobenzoate

Methyl 3-(4-methylpiperazin-1-yl)-4-nitrobenzoate

Cat. No.: B15199302
M. Wt: 279.29 g/mol
InChI Key: NLDPMGKOWQEGRG-UHFFFAOYSA-N
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Description

Methyl 3-(4-methylpiperazin-1-yl)-4-nitrobenzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a methyl ester group, a nitro group, and a piperazine ring. It is often used in pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-methylpiperazin-1-yl)-4-nitrobenzoate typically involves the esterification of 3-(4-methylpiperazin-1-yl)-4-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring high purity and efficiency.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Reduction: Hydrolysis using aqueous sodium hydroxide (NaOH) under reflux.

    Substitution: Nucleophilic substitution using alkyl halides in the presence of a base such as potassium carbonate (K2CO3).

Major Products:

    Reduction of the nitro group: 3-(4-methylpiperazin-1-yl)-4-aminobenzoate.

    Hydrolysis of the ester group: 3-(4-methylpiperazin-1-yl)-4-nitrobenzoic acid.

    Substitution on the piperazine ring: Various substituted piperazine derivatives.

Scientific Research Applications

Methyl 3-(4-methylpiperazin-1-yl)-4-nitrobenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(4-methylpiperazin-1-yl)-4-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperazine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • Methyl 4-[3-(4-methylpiperazin-1-yl)propoxy]benzoate
  • 3-{[4-Methyl-3-(4-methylpiperazin-1-yl)]pent-1-en-1-yl}-4H-chromen-4-ones

Comparison: Methyl 3-(4-methylpiperazin-1-yl)-4-nitrobenzoate is unique due to the presence of both a nitro group and a piperazine ring, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potential, making it a valuable compound for further research and development.

Properties

Molecular Formula

C13H17N3O4

Molecular Weight

279.29 g/mol

IUPAC Name

methyl 3-(4-methylpiperazin-1-yl)-4-nitrobenzoate

InChI

InChI=1S/C13H17N3O4/c1-14-5-7-15(8-6-14)12-9-10(13(17)20-2)3-4-11(12)16(18)19/h3-4,9H,5-8H2,1-2H3

InChI Key

NLDPMGKOWQEGRG-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC(=C2)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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